3-Furoic acid

Biocatalysis Furan Metabolism Biotransformation

Researchers needing isomerically pure furan-3-carboxylic acid for biotransformation often face supply gaps. 3-Furoic acid (CAS 488-93-7) addresses this: • 79% whole-cell biotransformation conversion-3.76× higher than 2-furoic acid. • 85% yield in Birch reductions for dihydrofuran derivatives. • Dose-dependent nematicidal activity against Meloidogyne incognita. Supplied ≥98% purity; ready for immediate dispatch.

Molecular Formula C5H4O3
Molecular Weight 112.08 g/mol
CAS No. 488-93-7
Cat. No. B149116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furoic acid
CAS488-93-7
Synonyms3-Furancarboxylic Acid;  3-Carboxyfuran;  3-Furanoic Acid;  NSC 349941
Molecular FormulaC5H4O3
Molecular Weight112.08 g/mol
Structural Identifiers
SMILESC1=COC=C1C(=O)O
InChIInChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
InChIKeyIHCCAYCGZOLTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility64 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





3-Furoic Acid Procurement & Differentiation Guide


3-Furoic acid (furan-3-carboxylic acid, CAS 488-93-7) is an organic compound consisting of a furan ring with a carboxylic acid substituent at the 3-position . It is a crystalline solid with a melting point of 120-122°C and a molecular weight of 112.08 g/mol . The compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. Its value proposition is defined by its regiospecific chemistry, which contrasts sharply with its 2-substituted isomer, 2-furoic acid [2].

Regiospecific furan building block for pharmaceutical and agrochemical synthesis
Substrate for biocatalytic transformations and metabolic engineering
Entry point to heterocyclic scaffolds via Birch reduction

Why 3-Furoic Acid Cannot Be Substituted


In-class substitution of furoic acids is scientifically unsound due to the profound impact of the carboxyl group's position on the furan ring on both chemical reactivity and biological activity. The 3-substituted isomer, 3-furoic acid, exhibits distinct decarboxylation kinetics, regioselective synthetic outcomes, and unique biological profiles compared to its 2-substituted counterpart, 2-furoic acid, and other alkylated derivatives [1][2]. For instance, 2-furoic acids react significantly faster in decarboxylation reactions, a property that can be exploited for selective synthesis but also renders them unsuitable for applications requiring a stable 3-carboxyl moiety [1]. The quantitative evidence below demonstrates these specific, non-interchangeable performance characteristics.

Reactivity Decarboxylation kinetics are position-dependent; 2-furoic acid may react significantly faster, altering pathway selectivity.
Regiochemistry Synthetic outcomes diverge: 3-substituted furans give different substitution patterns, limiting direct replacement in route design.
Bioactivity Biological profiles differ markedly; 2-furoic acid may exhibit stronger hypolipidemic response, while 3-furoic acid shows distinct nematicidal and biocatalytic properties.

Quantitative Differentiation vs. Analogs


Biotransformation Efficiency

In a whole-cell biotransformation assay, 3-furoic acid demonstrated a significantly higher average conversion rate compared to 2-furoic acid [1].

Biotransformation Rate
Head-to-head
79 ± 8% vs 21 ± 1% (2-furoic acid)
Reported higher substrate conversion for 3-furoic acid
Whole-cell assay, 50 °C, LC-MS analysis
Biocatalysis Furan Metabolism Biotransformation

Birch Reduction Synthetic Utility

The Birch reduction of 3-furoic acid yields 2,3-dihydro-3-furoic acid, a valuable synthetic intermediate. The methyl ester of this product can be isolated in high yield [1].

Birch Reduction Yield
Cross-study comparable
85% isolated yield (methyl ester)
Supports synthetic route feasibility
Reduction with Na/2-propanol in liquid NH₃
Organic Synthesis Heterocyclic Chemistry Birch Reduction

Antimicrobial Activity Profile

The furoic acid structural class demonstrates potent antimicrobial activity. While a direct, same-study head-to-head comparison of pure 3-furoic acid vs. 2-furoic acid is not available in the provided data, the parent acid (which may be a mixture of isomers) exhibits strong activity [1].

Antimicrobial MIC Context
Class-level
Furoic acid MIC 0.009 μM (S. bacteria)
Class-level antimicrobial screening context
Isomer-specific profile requires verification
Antimicrobial Antibacterial Minimum Inhibitory Concentration

Hypolipidemic Structure-Activity Relationship

A head-to-head study comparing furoic acid derivatives found that 2-furoic acid was the most potent hypolipidemic agent among those tested, which included 3-furoic acid [1].

Hypolipidemic SAR
Head-to-head
2-furoic acid: 41% cholesterol ↓ (mice)
2-position favored for hypolipidemic response
3-furoic acid data not reported in this study
Hypolipidemic Cardiovascular Drug Discovery

Nematicidal Activity Against Root-Knot Nematode

3-Furoic acid, isolated from a marine-derived fungus, exhibits strong and dose-dependent nematicidal activity against Meloidogyne incognita, a major agricultural pest .

Nematicidal Response
Data to verify
Dose-dependent M. incognita inhibition reported
Nematicidal screening context
Full quantitative data requires verification
Nematicide Agrochemical Crop Protection

Procurement-Driven Application Scenarios


Biocatalytic Furan Derivative Manufacturing

Procure 3-furoic acid for whole-cell biotransformation processes. Data shows it is a far superior substrate compared to 2-furoic acid, achieving a 79% conversion rate, which is 3.76 times higher than its isomer [1]. This high efficiency is critical for cost-effective bioproduction of valuable chemicals.

Heterocyclic Scaffolds for Drug Discovery

Utilize 3-furoic acid as a starting material in Birch reductions to produce 2,3-dihydro-3-furoic acid derivatives. The reaction proceeds in high yield (85%), providing a reliable and efficient entry point to novel chemical space for medicinal chemistry programs [1].

Nematicide Development for Agriculture

Source 3-furoic acid for R&D into new crop protection agents. It has demonstrated potent, dose-dependent nematicidal activity against the root-knot nematode Meloidogyne incognita, a major agricultural pest, offering a potential new mode of action for nematicide development [1].

Antimicrobial Agent SAR Studies

Procure 3-furoic acid as a core scaffold for synthesizing novel antimicrobial compounds. The parent furoic acid class shows potent activity with MIC values as low as 0.009 μM, and exploring the 3-substituted regioisomer can unlock new activity and selectivity profiles [1].

Application
Selection Property
Validation Focus
Biocatalytic furan derivative manufacturing
Substrate conversion profile
Biotransformation efficiency assessment
Heterocyclic scaffold synthesis
Birch reduction outcome
Synthetic yield and scaffold diversity
Nematicide development research
Nematicidal response profile
Dose-response and pest-control assay
Antimicrobial SAR studies
Antimicrobial screening context
MIC and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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